HEXANE

Edible oil extraction Cottonseed processing Solvent extraction efficiency

n-Hexane (CAS 110-54-3) resolves the critical trade-off between extraction yield and thermal degradation in edible oil processing. Unlike n-heptane or cyclohexane, n-hexane achieves ≥99% oil recovery from oilseed flakes at ≤55°C, preserving polyunsaturated fatty acid integrity. In normal-phase chromatography, its Snyder ε° of 0.01 maximizes retention of weakly polar analytes. For procurement managers, bulk availability in ACS, HPLC, and GC grades ensures regulatory-compliant workflow integration with documented supply chain traceability.

Molecular Formula C6H14
Molecular Weight 86.18 g/mol
CAS No. 110-54-3
Cat. No. B092381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHEXANE
CAS110-54-3
Synonymsn-hexane
n-hexane, 1-(13)C-labeled cpd
n-hexane, 2-(13)C-labeled cpd
n-hexane, 3-(13)C-labeled cpd
Molecular FormulaC6H14
Molecular Weight86.18 g/mol
Structural Identifiers
SMILESCCCCCC
InChIInChI=1S/C6H14/c1-3-5-6-4-2/h3-6H2,1-2H3
InChIKeyVLKZOEOYAKHREP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 ml / 500 ml / 1 l / 25 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 61.7° F (NTP, 1992)
1.10e-04 M
0.0095 mg/mL at 25 °C
In water, 9.5 mg/L at 25 °C
9.5 to 13 mg/L at 20 °C in distilled water, 75.5 mg/L at 20 °C in salt water
Very soluble in ethanol;  soluble in ethyl ether, chloroform
Miscible with alcohol, chloroform, and ether
Solubility in water, g/100ml at 20 °C: 0.0013
0.002%

Structure & Identifiers


Interactive Chemical Structure Model





n-Hexane Technical Baseline


n-Hexane (CAS 110-54-3) is a six-carbon straight-chain aliphatic hydrocarbon (C₆H₁₄) belonging to the n-alkane homologous series [1]. As a non-polar, volatile organic solvent with a boiling point of approximately 68.7 °C, density of 0.659 g/cm³ at 20 °C, and Hansen total solubility parameter (δD) of 14.9 MPa⁰·⁵, n-hexane serves as a benchmark extraction solvent in the edible oil industry and a reference non-polar mobile phase in normal-phase chromatography [2]. It is distinguished from commercial “hexanes” (mixed C6 isomers) and from petroleum ether (a heterogeneous C5–C7 mixture) by its defined single-molecule identity, which confers predictable and reproducible solvation behavior [1].

n-Hexane Substitution Challenges


Although n-hexane, n-heptane, cyclohexane, and petroleum ether share non-polar hydrocarbon character, their physical properties diverge sufficiently to alter extraction kinetics, solute selectivity, evaporation profiles, and toxicological risk in ways that directly affect process reproducibility and regulatory compliance . n-Heptane boils 29.7 °C higher and flashes 18 °C higher than n-hexane, requiring elevated process temperatures and longer solvent-stripping cycles that can degrade heat-sensitive analytes or alter oil quality . Cyclohexane, despite its C6 backbone, possesses a higher density (0.779 vs. 0.659 g/cm³) and a δD of 16.8 MPa⁰·⁵ that shifts solubility envelopes, while its density proximity to methanol complicates phase separation in EPA-style oil-and-grease workflows [1]. Critically, n-hexane metabolism to the neurotoxic γ-diketone 2,5-hexanedione is well-characterized; n-heptane produces 2,5-heptanedione at approximately half the pyrrole-formation rate, conferring a meaningfully lower neurotoxic risk that has driven regulatory pressure to replace n-hexane specifically—not all alkanes equally—in occupational settings [2]. These differences mean that substituting n-hexane without re-validation can compromise extraction yield, chromatographic resolution, or worker safety margins.

n-Hexane Comparative Evidence


Cottonseed Oil Extraction vs. Cyclohexane

In a direct bench-scale head-to-head comparison by Wan et al. (1995), commercial hexane (predominantly n-hexane) removed 100% of oil from cottonseed flakes in a single 10-minute extraction stage at 55 °C. Under identical conditions (solvent-to-flake ratio of 5.5:1 w/w, miscella recycle flow rate of 36 mL/min/cm²), cyclohexane extracted only 89.4% of oil at the same 55 °C, while isohexane extracted 93.1% at 45 °C. n-Heptane required a 20 °C temperature elevation (75 °C) to match hexane's 100% extraction, achieving only 95.9% at 55 °C [1]. This demonstrates that n-hexane's solvation power for triglycerides at moderate temperature is not simply a function of carbon number—cyclohexane (also C6) underperforms by 10.6 absolute percentage points.

Edible oil extraction Cottonseed processing Solvent extraction efficiency

Soybean Oil Extraction Kinetics vs. n-Heptane

In a controlled time-course study of soybean oil extraction comparing pure solvents, n-hexane achieved 77.0% oil extraction at 2 hours, 90.0% at 4 hours, and 98.7% at 6 hours. Under the same conditions, n-heptane lagged at 70.0% at 2 hours, 92.0% at 4 hours, and 98.0% at 6 hours. The early-stage extraction rate difference of 7 percentage points at 2 hours is notable for processes where solvent contact time is a throughput-limiting factor [1]. Although both solvents converge to near-complete extraction (99.5% vs. 99.0%) by 8–10 hours, the kinetic advantage of n-hexane in the first 2–6 hours can materially affect plant throughput and energy consumption in continuous extraction operations.

Soybean oil extraction Extraction kinetics Solvent comparison

Neurotoxic Metabolite Formation: n-Hexane vs. n-Heptane

Filser et al. (1996) conducted a comparative toxicokinetic study in rats and humans evaluating the neurotoxic risk of n-hexane versus n-heptane based on urinary excretion of their respective γ-diketone metabolites. The study concluded that the neurotoxic potency of n-heptane is significantly lower than that of n-hexane, and the rate of pyrrole formation from the reaction of 2,5-heptanedione (HPDO) with N-acetyl-L-lysine was approximately half that obtained with 2,5-hexanedione (HDO) [1]. This biochemical difference underlies the well-established peripheral neuropathy associated with chronic n-hexane exposure and explains why regulatory agencies (including the U.S. EPA) have identified n-heptane as producing much smaller amounts of the neurotoxic γ-diketone metabolite [2]. This is a molecular-structure-driven liability unique to n-hexane among the linear alkanes discussed here, as the six-carbon backbone is the optimal substrate for cyclization to the 2,5-dione.

Neurotoxicology Solvent safety 2,5-hexanedione Occupational exposure

Flash Point Safety: n-Hexane vs. n-Heptane

Closed-cup flash point data reveal a clear safety hierarchy within the C5–C7 n-alkane series: n-pentane (−49 °C), n-hexane (−22 °C), and n-heptane (−4 °C) . The 18 °C flash point gap between n-hexane and n-heptane means n-hexane vapors can form ignitable mixtures at ambient temperatures routinely encountered in non-climate-controlled facilities, whereas n-heptane remains below its flash point under many of the same conditions. The 27 °C gap between n-hexane and n-pentane makes n-pentane considerably more hazardous still. Cyclohexane shares n-heptane's flash point (−4 °C), but its higher boiling point (80.7 °C vs. 68.7 °C) reduces vapor generation rate at a given ambient temperature [1]. These differences directly affect hazardous area classification (Zone 0/1/2 under ATEX/IECEx), storage requirements per NFPA 30, and insurance premiums.

Flammability Solvent safety Flash point comparison Storage classification

Hansen Solubility Parameters: n-Hexane vs. Cyclohexane

Hansen solubility parameters (HSP) quantify the dispersion (δD), polar (δP), and hydrogen-bonding (δH) contributions to cohesive energy density. n-Hexane exhibits δD=14.9 MPa⁰·⁵, δP=0, δH=0, placing it in a precisely defined non-polar solvent space [1]. This value is bracketed by n-pentane (δD ≈ 14.5 MPa⁰·⁵) and n-heptane (δD=15.3 MPa⁰·⁵) along the n-alkane homologous series [1]. Cyclohexane, despite its identical C6 carbon count, displays a significantly higher δD of 16.8 MPa⁰·⁵ and a non-zero δH of 0.2 MPa⁰·⁵, meaning it will dissolve materials with slightly higher cohesive energy density than n-hexane can [1][2]. The 1.9 MPa⁰·⁵ δD gap between n-hexane and cyclohexane is large enough to differentiate their solubility spheres for polymers, asphaltenes, and natural product extracts where HSP-guided solvent selection is employed.

Hansen solubility parameters Solvent selection Polymer solubility Formulation science

n-Hexane Application Scenarios


Large-Scale Edible Oil Extraction

Based on the Wan et al. (1995) direct head-to-head evidence, n-hexane is the solvent of choice when the process specification demands ≥99% oil recovery from oilseed flakes at temperatures not exceeding 55 °C. In this scenario, cyclohexane (89.4% at 55 °C) and n-heptane (95.9% at 55 °C) fail to meet the yield target without either raising temperature or extending residence time—both of which increase energy cost and risk thermal degradation of polyunsaturated fatty acids [1]. The soybean extraction kinetic data further support n-hexane for continuous counter-current extractors where early-stage extraction rate governs throughput; n-hexane's 77% yield at 2 hours versus n-heptane's 70% directly translates to higher daily oil production per unit solvent inventory [2].

Normal-Phase Chromatography for Non-Polar Analytes

n-Hexane exhibits a solvent strength (ε°) of 0.01 on silica, tied with n-heptane as the weakest eluent in the Snyder eluotropic series [1]. Cyclohexane, at ε° = 0.04, provides fourfold higher elution strength that can compromise resolution of very weakly retained non-polar analytes. For normal-phase purification of highly lipophilic compounds (e.g., carotenoids, sterols, petroleum biomarkers), n-hexane's minimal elution strength maximizes retention and separation of structurally similar non-polar species. Additionally, n-hexane's UV cutoff of 210 nm (with ≥50% transmittance at 210 nm for HPLC-grade material) permits UV detection at low wavelengths where n-heptane (similar cutoff) performs comparably, but cyclohexane's slightly different impurity profile may interfere [2].

Occupational Hygiene with Neurotoxicity Controls

When process economics or regulatory specifications mandate n-hexane over n-heptane (e.g., FDA-regulated edible oil extraction where the solvent is a processing aid removed to trace levels), the Filser et al. (1996) neurotoxicity evidence compels procurement to include: (i) continuous air monitoring for n-hexane with alarm thresholds below the OSHA PEL of 500 ppm (8-h TWA); (ii) closed-loop solvent recovery systems to minimize fugitive emissions; and (iii) urinary 2,5-hexanedione biomonitoring programs for exposed workers [1]. The evidence that n-heptane's pyrrole formation rate is approximately half that of n-hexane [1] means that if n-heptane were an acceptable substitute from a process-yield standpoint, the occupational health rationale strongly favors switching; conversely, if n-hexane is retained, the biochemical data justify the additional engineering and administrative controls.

Asphaltene Precipitation for Crude Oil Characterization

The Hansen solubility parameter evidence establishes n-hexane (δD=14.9 MPa⁰·⁵) as the lowest-dispersion C6 hydrocarbon solvent, making it the most aggressive asphaltene precipitant among its C6 peers [1]. Cyclohexane (δD=16.8 MPa⁰·⁵) will precipitate a narrower fraction of asphaltenes, potentially under-reporting the asphaltene content of crude oil relative to n-hexane-based methods. In petroleum engineering and reservoir characterization, the choice between n-hexane and n-heptane as the precipitating solvent for asphaltene onset determination is standardized in different methods (e.g., ASTM D6560 uses n-heptane; IP 143 historically uses n-heptane; n-hexane-based methods exist for specific crude types). The 0.4 MPa⁰·⁵ δD difference between n-hexane and n-heptane, while small, systematically shifts the solubility cutoff for the most polar asphaltene sub-fractions [1].

Technical Documentation Hub

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